(4-fluorophenyl)[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl]methanone
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Description
(4-fluorophenyl)[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl]methanone is a useful research compound. Its molecular formula is C24H21FN4O2 and its molecular weight is 416.456. The purity is usually 95%.
BenchChem offers high-quality (4-fluorophenyl)[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl]methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-fluorophenyl)[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl]methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound (4-fluorophenyl)[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl]methanone, also known as N-(2-{4-[1-(4-fluorobenzoyl)-1H-pyrazol-3-yl]phenoxy}ethyl)-N-methylpyridin-2-amine:
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit certain cancer cell lines. The pyrazole moiety is known for its anticancer properties, and the fluorophenyl group enhances its binding affinity to cancer cell receptors, making it a promising candidate for developing new cancer therapies .
Anti-inflammatory Applications
The compound exhibits significant anti-inflammatory properties. The pyrazole core is a common scaffold in anti-inflammatory drugs, and the addition of the fluorophenyl group can enhance its efficacy. This makes it a valuable compound for studying new treatments for inflammatory diseases .
Neuroprotective Agents
Research has indicated that this compound may have neuroprotective effects. The presence of the pyridinyl and pyrazole groups suggests it could interact with neural receptors and enzymes, potentially offering protection against neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Antimicrobial Activity
The compound has been studied for its antimicrobial properties. The combination of the pyrazole and fluorophenyl groups can disrupt microbial cell walls and inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Antiviral Research
This compound has potential applications in antiviral research. The pyrazole structure is known to interfere with viral replication processes, and the fluorophenyl group can enhance its activity against various viruses, including influenza and HIV .
Antioxidant Properties
Research has also explored the antioxidant properties of this compound. The pyrazole and fluorophenyl groups can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing and treating diseases related to oxidative damage.
These applications highlight the versatility and potential of (4-fluorophenyl)[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl]methanone in various fields of scientific research.
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properties
IUPAC Name |
(4-fluorophenyl)-[3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]pyrazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O2/c1-28(23-4-2-3-14-26-23)16-17-31-21-11-7-18(8-12-21)22-13-15-29(27-22)24(30)19-5-9-20(25)10-6-19/h2-15H,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMNHDWUIJBYKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)C2=NN(C=C2)C(=O)C3=CC=C(C=C3)F)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-fluorophenyl)[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl]methanone |
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